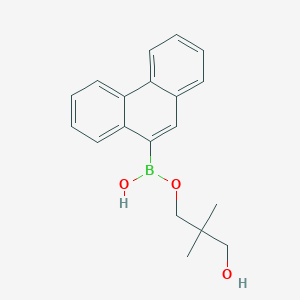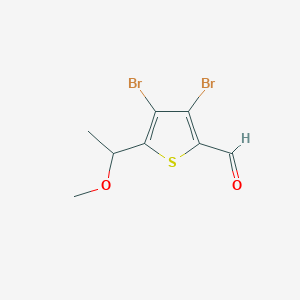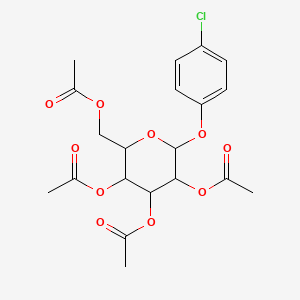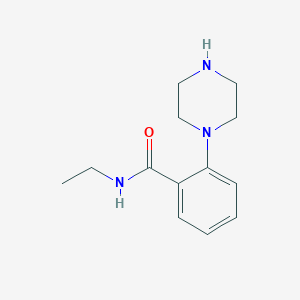![molecular formula C10H19NO2 B12064645 [3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol](/img/structure/B12064645.png)
[3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol is a complex organic compound characterized by its unique structure, which includes an oxirane ring and an aziridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aziridine Moiety: This can be achieved through the reaction of a suitable amine with an epoxide under basic conditions.
Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction, often using peracids such as m-chloroperbenzoic acid.
Final Assembly: The final step involves the coupling of the aziridine and oxirane intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the aziridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted aziridines.
科学研究应用
Chemistry
In chemistry, ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme mechanisms, particularly those involving epoxide hydrolases and aziridine-processing enzymes.
Medicine
In medicinal chemistry, the compound’s potential as a pharmacophore makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol can be used in the production of advanced materials, such as polymers with unique mechanical properties.
作用机制
The mechanism of action of ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. The aziridine moiety can also participate in similar reactions, potentially leading to the inhibition of enzyme activity or the modification of protein function.
相似化合物的比较
Similar Compounds
- ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)ethanol
- ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)propane
Uniqueness
The uniqueness of ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable tool in both research and industrial applications.
属性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
[3-[2-(3,3-dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H19NO2/c1-9(2)7(11-9)4-5-10(3)8(6-12)13-10/h7-8,11-12H,4-6H2,1-3H3 |
InChI 键 |
OFGHESPAYIRTOP-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N1)CCC2(C(O2)CO)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-](/img/structure/B12064567.png)
![Methyl (2S)-5-Allyl-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B12064570.png)
![4-(6-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12064571.png)

![2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B12064583.png)
![Bicyclo[2.2.1]hepta-2,5-diene;3,4-bis(2,5-dimethylphospholan-1-yl)furan-2,5-dione;rhodium;tetrafluoroborate](/img/structure/B12064584.png)
![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate](/img/structure/B12064587.png)

![2-(3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12064594.png)



